4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (4-CPSPBA) is a type of organic compound with an aromatic ring and a chloro group. It is a highly useful compound for many laboratory experiments and scientific research applications due to its unique properties. 4-CPSPBA has a wide range of applications in organic synthesis, drug design, and biochemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not well understood. However, it is believed that the chloro group of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can act as a Lewis acid and catalyze the formation of covalent bonds between molecules. The aromatic ring of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can also act as a nucleophile, allowing it to react with other molecules and form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can interact with various receptors in the body, such as the dopamine and serotonin receptors.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high reactivity, which allows it to react with other molecules quickly and efficiently. In addition, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are several potential future directions for research on 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. One direction is the development of new synthetic methods for the production of the compound. Another direction is the exploration of the biochemical and physiological effects of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% on various systems in the body. Additionally, further research could be conducted on the potential applications of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in organic synthesis, drug design, and biochemistry. Finally, further research could be conducted on the potential toxicity of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and its effect on human health.
Synthesis Methods
The synthesis of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a multi-step process that involves the reaction of 4-(pyrrolidinylsulfonyl)phenol with 4-chlorobenzoyl chloride. This reaction is conducted in aqueous media with an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a temperature range of 50-60°C. The product is then purified by recrystallization to obtain a pure sample of 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.
Scientific Research Applications
4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is widely used in organic synthesis, drug design, and biochemistry. It is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also used in the synthesis of peptidomimetics and other complex organic compounds. Furthermore, 4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
properties
IUPAC Name |
4-chloro-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-16-8-5-13(17(20)21)11-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQKUQBRJTOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692364 |
Source
|
Record name | 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261937-35-2 |
Source
|
Record name | 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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